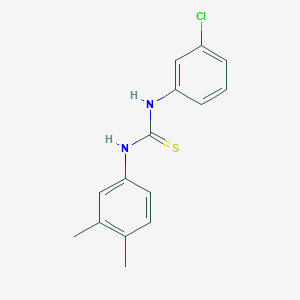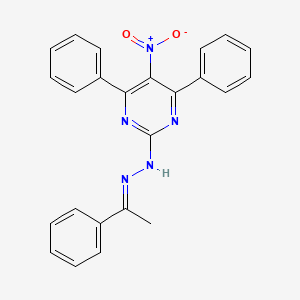
1-phenylethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenylethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as PDPH and has been found to have significant biological and chemical properties. In
Wirkmechanismus
The mechanism of action of PDPH is not fully understood. However, it is believed to exert its biological activity through the inhibition of various enzymes and proteins. PDPH has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects
PDPH has been found to have significant biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. PDPH has also been found to inhibit the growth and proliferation of cancer cells. In addition, PDPH has been found to exhibit anti-inflammatory activity and has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of PDPH is its potential as a drug candidate. PDPH has been found to exhibit significant anticancer activity against various cancer cell lines. In addition, PDPH has been found to have antifungal and antibacterial activity. Another advantage of PDPH is its potential as a fluorescent probe for the detection of nitric oxide in biological samples.
One of the limitations of PDPH is its limited solubility in water. This can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of PDPH is not fully understood, which can make it difficult to optimize its biological activity.
Zukünftige Richtungen
There are several future directions for the research of PDPH. One area of research is the optimization of its biological activity. This can be achieved through the synthesis of analogs of PDPH and the investigation of their biological activity. Another area of research is the development of new methods for the synthesis of PDPH and its analogs. This can lead to the discovery of new compounds with improved biological activity. Finally, the use of PDPH as a fluorescent probe for the detection of nitric oxide in biological samples is an area of research that has significant potential for the development of new diagnostic tools.
Synthesemethoden
The synthesis of PDPH involves the reaction of 5-nitro-2-pyrimidinyl hydrazine with 4,6-diphenyl-2-pyrimidinyl ketone. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is a yellow crystalline compound that is soluble in organic solvents such as chloroform and dichloromethane.
Wissenschaftliche Forschungsanwendungen
PDPH has been found to have significant potential in various fields of scientific research. One of its primary applications is in the field of medicinal chemistry, where it is used as a potential drug candidate. PDPH has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been found to have antifungal and antibacterial activity.
In addition to its medicinal applications, PDPH has also been used in the field of analytical chemistry. It has been found to be an effective reagent for the determination of copper ions in water samples. PDPH has also been used as a fluorescent probe for the detection of nitric oxide in biological samples.
Eigenschaften
IUPAC Name |
5-nitro-4,6-diphenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-17(18-11-5-2-6-12-18)27-28-24-25-21(19-13-7-3-8-14-19)23(29(30)31)22(26-24)20-15-9-4-10-16-20/h2-16H,1H3,(H,25,26,28)/b27-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYMARCMGDAPRO-WPWMEQJKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=C(C(=N1)C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-nitro-4,6-diphenyl-N-[(E)-1-phenylethylideneamino]pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methoxyphenyl)amino]methylene}-4-fluorobenzenesulfonamide](/img/structure/B5766164.png)
![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5766170.png)
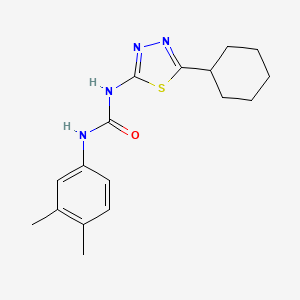
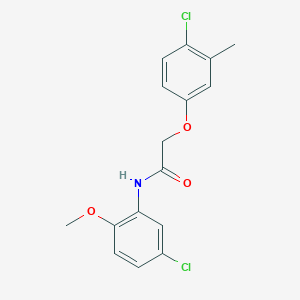
![2-methyl-4-[4-(1-piperidinylcarbonyl)phenyl]-1(2H)-phthalazinone](/img/structure/B5766191.png)
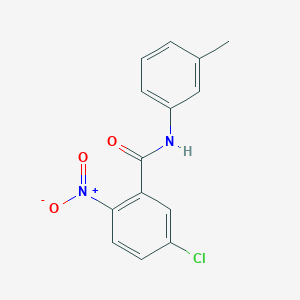
![3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5766214.png)
![3-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5766221.png)
![5-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5766227.png)

![2,4-dichloro-N'-[(3-pyridinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5766244.png)
![4-[(4-ethoxy-2,5-dimethylphenyl)sulfonyl]morpholine](/img/structure/B5766259.png)
